2-Methyl-3-thiosemicarbazide
Overview
Description
2-Methyl-3-thiosemicarbazide is a chemical compound with the molecular formula H₂NCSN(CH₃)NH₂ and a molecular weight of 105.16 g/mol . It is a derivative of thiosemicarbazide, characterized by the presence of a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Methyl-3-thiosemicarbazide is a derivative of thiosemicarbazide . Thiosemicarbazides and their derivatives have been studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . They have been found to inhibit human carbonic anhydrase, an essential metalloenzyme that orchestrates the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
Thiosemicarbazides are known to interact with their targets, such as carbonic anhydrase, leading to changes in the enzyme’s activity . This interaction can affect the hydration of carbon dioxide, potentially influencing cellular pH and various biochemical processes .
Biochemical Pathways
Given its potential inhibitory effect on carbonic anhydrase, it may influence the carbon dioxide and bicarbonate equilibrium within cells . This could have downstream effects on various biochemical pathways, particularly those sensitive to changes in pH.
Result of Action
Thiosemicarbazide derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines
Biochemical Analysis
Biochemical Properties
2-Methyl-3-thiosemicarbazide plays a significant role in biochemical reactions, particularly in the formation of dihydroxy intermediates. It interacts with enzymes and proteins, influencing their activity and stability. For instance, the rate constant for dihydroxy intermediate formation from this compound has been studied, highlighting its reactivity in biochemical processes . Additionally, this compound can form complexes with transition metals, which can further modulate its biochemical properties and interactions .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiosemicarbazide derivatives, including this compound, have been reported to inhibit ribonucleotide reductase activity, thereby impeding DNA synthesis and exerting anti-cancer effects . Moreover, these compounds can affect cellular iron metabolism, leading to alterations in cellular function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, thiosemicarbazide derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair . Additionally, this compound can form metal complexes, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits thermal stability and undergoes degradation under specific conditions . The stability and degradation of this compound can influence its long-term effects on cellular function, as observed in both in vitro and in vivo studies . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and anti-cancer activity. At higher doses, it can induce toxic or adverse effects. For instance, studies on thiosemicarbazide derivatives have shown that high doses can lead to significant discomfort and distress in animal models . Understanding the dosage effects is essential for determining the therapeutic window and potential toxicity of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key metabolic processes is the desulfurization of thiosemicarbazones, which involves the cleavage of the thiosemicarbazide chain and the release of sulfur-containing metabolites . This metabolic pathway can influence the compound’s biological activity and its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The rate constant for dihydroxy intermediate formation from this compound has been studied, providing insights into its transport and distribution dynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the planar structure of the CSN3 core of this compound, as revealed by X-ray crystallography, suggests its potential interactions with subcellular structures .
Preparation Methods
2-Methyl-3-thiosemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with hydrazine hydrate . The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization using methanol . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
2-Methyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding thiosemicarbazones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, particularly with aldehydes and ketones, to form thiosemicarbazones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various aldehydes and ketones . The major products formed from these reactions are thiosemicarbazones and other heterocyclic compounds .
Scientific Research Applications
2-Methyl-3-thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and thiosemicarbazones.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of bioactive molecules and as a reagent in various chemical processes.
Comparison with Similar Compounds
2-Methyl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-Methyl-3-thiosemicarbazide: Similar in structure but with the methyl group attached to a different nitrogen atom.
4-Phenylthiosemicarbazide: Contains a phenyl group instead of a methyl group, leading to different chemical properties.
Thiosemicarbazide: The parent compound without any methyl or phenyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .
Properties
IUPAC Name |
1-amino-1-methylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQLQZSWDUOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219475 | |
Record name | 2-Methyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-68-7 | |
Record name | 1-Methylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-thiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6938-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylthiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-THIOSEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2EBE93VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-methyl-3-thiosemicarbazide and what spectroscopic data is available?
A: this compound (C₂H₇N₃S) exhibits an anti arrangement between the thione sulfur atom and the hydrazine nitrogen atom. [] Spectroscopic data, including FTIR and NMR, has been used to fully characterize this compound, alongside elemental analysis and EI-MS. [] This data provides information about the functional groups present and the connectivity of atoms within the molecule. Furthermore, X-ray crystallography has been used to determine its crystal structure, revealing its arrangement in a three-dimensional hydrogen-bonded network. []
Q2: How is this compound used in the synthesis of other compounds?
A: this compound serves as a valuable building block in synthesizing Schiff bases. [] These Schiff bases, containing both nitrogen and sulfur donor atoms, can be linear or cyclic and are formed through a condensation reaction with aldehydes or ketones. [] In the case of this compound reacting with pyruvic acid, a cyclic triazine derivative is formed. []
Q3: Has the performance of this compound been assessed in any biological systems?
A: While the provided research doesn't delve into specific biological activity for this compound, one study identified it as a bioactive compound present in the leaf extract of Datura metel. [] This suggests potential for further investigation into its biological properties and potential applications.
Q4: Are there computational chemistry studies involving this compound?
A: Although not directly focusing on this compound, one study investigated the performance of different density functionals in predicting the properties of thiocarbonyl systems. [] This research is relevant as it explores computational methods applicable to compounds like this compound, providing insights into their electronic structure and reactivity.
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